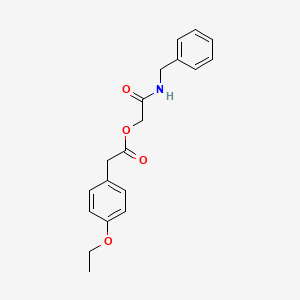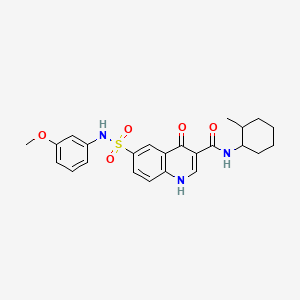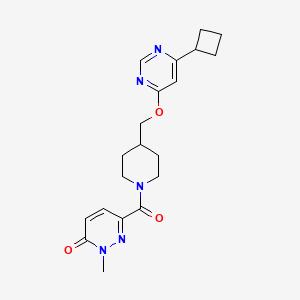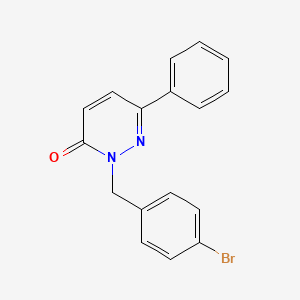
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a benzene ring) and a bromobenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a phenyl group, and a bromobenzyl group . The bromine atom in the bromobenzyl group would be expected to add significant weight to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts .Applications De Recherche Scientifique
Pharmaceutical Research
This compound exhibits a structure that is conducive to pharmaceutical applications, particularly as a precursor in the synthesis of various drugs. Its imine functional group is known for broad-spectrum biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties . The ability to undergo Suzuki cross-coupling reactions makes it valuable for creating a wide range of derivatives with potential therapeutic effects.
Computational Chemistry
The compound’s structure can be studied using computational methods to predict its reactivity and interaction with biological targets. Density functional theory (DFT) studies can provide insights into its electronic properties and potential as a pharmaceutical agent .
Mécanisme D'action
Target of Action
The compound is used in laboratory settings for the synthesis of substances , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It is known that a hydrazone derivative of a similar compound, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . This suggests that the compound may interact with its targets through the formation of hydrazone derivatives .
Biochemical Pathways
The formation of hydrazone derivatives suggests that it may be involved in reactions with aldehydes , which are key components of many biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one are likely to be influenced by various environmental factors . These could include the presence of other chemicals, temperature, pH, and the specific experimental conditions under which it is used.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUPUWZFCFYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)

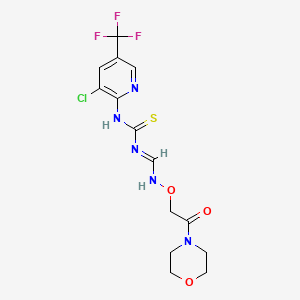
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
